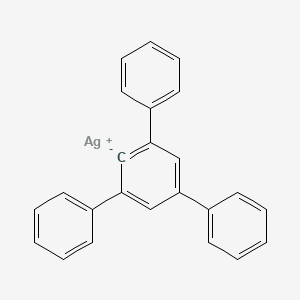
silver;1,3,5-triphenylbenzene-6-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver;1,3,5-triphenylbenzene-6-ide is a compound with the molecular formula C₂₄H₁₇Ag It is known for its unique structure, where a silver ion is coordinated with 1,3,5-triphenylbenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silver;1,3,5-triphenylbenzene-6-ide typically involves the reaction of 1,3,5-triphenylbenzene with a silver salt, such as silver nitrate or silver acetate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Silver;1,3,5-triphenylbenzene-6-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Silver;1,3,5-triphenylbenzene-6-ide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and coordination complexes.
Materials Science: The compound’s unique structure makes it a candidate for studying metal-organic frameworks and supramolecular chemistry.
Biology and Medicine: Research is ongoing to explore its potential antimicrobial properties and its use in drug delivery systems.
Industry: It can be used in the development of sensors and catalysts due to its unique electronic properties.
Mécanisme D'action
The mechanism by which silver;1,3,5-triphenylbenzene-6-ide exerts its effects involves the interaction of the silver ion with various molecular targets. The silver ion can coordinate with electron-rich sites in biological molecules, leading to potential antimicrobial activity. In materials science, the compound’s structure allows for the formation of stable metal-organic frameworks, which can be used in catalysis and sensing applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper;1,3,5-triphenylbenzene-6-ide: Similar in structure but with copper instead of silver.
Gold;1,3,5-triphenylbenzene-6-ide: Another analogous compound with gold.
1,3,5-Triphenylbenzene: The parent compound without the metal ion.
Uniqueness
Silver;1,3,5-triphenylbenzene-6-ide is unique due to the presence of the silver ion, which imparts distinct electronic properties and reactivity compared to its copper and gold analogs. This makes it particularly useful in applications requiring specific electronic interactions and coordination chemistry.
Propriétés
Numéro CAS |
113088-36-1 |
|---|---|
Formule moléculaire |
C24H17Ag |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
silver;1,3,5-triphenylbenzene-6-ide |
InChI |
InChI=1S/C24H17.Ag/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21;/h1-17H;/q-1;+1 |
Clé InChI |
SNDDHTNFTXPRPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=[C-]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
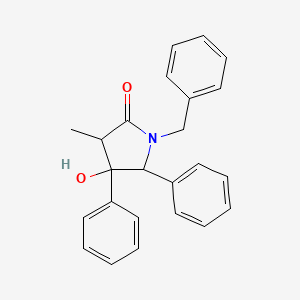
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
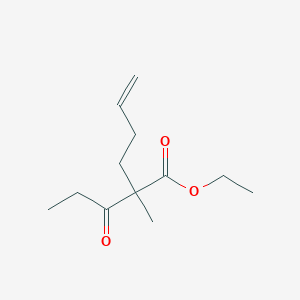
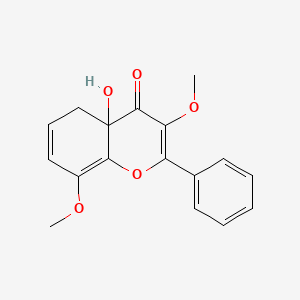
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)
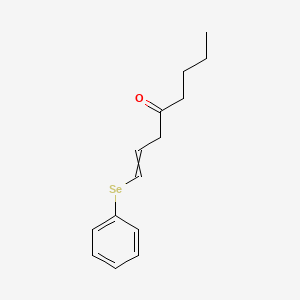
silane](/img/structure/B14299212.png)
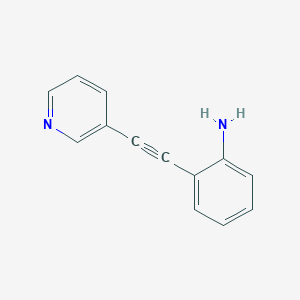
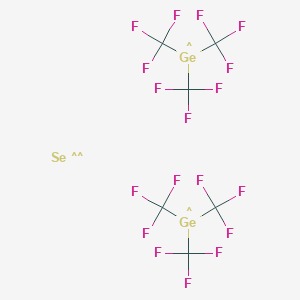

![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
